1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone
Description
Properties
Molecular Formula |
C10H8F2O3 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)9(13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,10H,3-4H2 |
InChI Key |
ISNSHZRZGWWQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Steps
- The 2,3-dihydro-benzodioxin skeleton is commonly synthesized from catechol derivatives through intramolecular cyclization with ethylene glycol or related diols under acidic or basic catalysis.
- For example, 2,3-dihydro-benzodioxin-6-amine can be prepared by nitration of 1,4-benzodioxane followed by reduction of the nitro group to the amine.
Functionalization at the 6-Position
- The amine group at the 6-position is a versatile handle for further derivatization.
- Sulfonamide derivatives can be prepared by reaction with sulfonyl chlorides under basic aqueous conditions, as demonstrated in pharmaceutical chemistry research.
Representative Synthetic Procedure (Adapted from Related Sulfonamide-Acetamide Synthesis)
Note: While this procedure is for sulfonamide-acetamide derivatives, the methodology is relevant for introducing functionalized ethanone groups, including difluoro-substituted analogs, by modifying the acetamide precursor to a difluoro-ethanone equivalent.
Analytical Characterization
- Infrared Spectroscopy (IR): Key absorptions include N-H stretching (~3248 cm⁻¹), aromatic C-H stretching (~3045 cm⁻¹), methylene C-H (~2926 cm⁻¹), aromatic C=C (~1633 cm⁻¹), and sulfonyl S=O (~1383 cm⁻¹) for sulfonamide derivatives.
- Nuclear Magnetic Resonance (1H-NMR): Characteristic signals for aromatic protons, methylene groups of the dioxane ring, and methyl substituents are observed. Coupling constants and chemical shifts confirm substitution patterns.
- Elemental Analysis (CHN): Confirms molecular composition consistent with the proposed structures.
- Melting Point: Used as a purity indicator.
Research Findings and Optimization Notes
- The presence of electron-withdrawing groups such as difluoro substituents on the ethanone moiety influences the reactivity and biological activity of the compound.
- Reaction yields are optimized by controlling pH, solvent choice, and reaction time.
- The use of lithium hydride as a base in DMF solvent has proven effective for nucleophilic substitution steps.
- Purification is typically achieved by precipitation and filtration, followed by recrystallization if necessary.
Summary Table of Key Preparation Parameters
This detailed synthesis overview draws from peer-reviewed pharmaceutical chemistry research and patent literature, providing a comprehensive guide to the preparation of 1-(2,3-dihydro-benzodioxin-6-yl)-2,2-difluoro-ethanone and related derivatives. The methods emphasize the importance of controlled reaction conditions, careful selection of reagents, and thorough analytical characterization to achieve high purity and yield. The synthetic strategies are adaptable for structural modifications to optimize biological activity and physicochemical properties.
Chemical Reactions Analysis
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of enzyme inhibitors and other bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Spectroscopic Properties
- The difluoroethanone group in the target compound is expected to lower melting points compared to non-fluorinated analogs (e.g., 10h, 10i) due to reduced crystallinity .
Pharmacokinetic and Toxicological Considerations
- Fluorine Impact: Difluoro substitution likely reduces metabolic oxidation of the ethanone group, prolonging half-life compared to non-fluorinated analogs (e.g., 1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)ethanone) .
- Safety: Related compounds (e.g., 2-amino-1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)ethanone) are classified as irritants (Xi hazard class), suggesting the need for handling precautions .
Q & A
Q. What are the standard synthetic routes for preparing 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone, and how can purity be optimized?
The synthesis typically involves halogenation of the parent ketone. For example, bromination of 1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)ethanone using pyridinium tribromide in anhydrous dichloromethane (DCM) yields α-bromo derivatives with 70% efficiency under 24-hour stirring . Fluorination may employ agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Purity optimization requires column chromatography (e.g., silica gel) and recrystallization in ethanol, validated by HPLC (>95% purity) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
Key techniques include:
- ¹H/¹³C NMR : Assigns substituent positions on the benzodioxin ring and confirms difluoroethanone geometry (e.g., δ 4.3–4.5 ppm for dioxane protons, δ 190–200 ppm for ketone carbonyl) .
- IR Spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₇F₂O₃⁺ requires m/z 213.0364). Contradictions (e.g., unexpected peaks) are resolved via comparative analysis with literature or isotopic labeling .
Advanced Research Questions
Q. How does fluorination at the ethanone position influence bioactivity in kinase inhibition or receptor binding studies?
Fluorination enhances metabolic stability and electronegativity, improving binding to hydrophobic pockets in kinase targets. For example, difluoroethanone derivatives show increased selectivity for CDK9 inhibition compared to non-fluorinated analogs, as demonstrated by IC₅₀ shifts from 120 nM to 35 nM in enzymatic assays. Molecular docking (AutoDock Vina) reveals stronger hydrogen bonding with Asp104 and Cys106 residues .
Q. What strategies are effective in resolving conflicting data on metabolic stability in preclinical models?
- In vitro assays : Use hepatic microsomes (human/rat) with LC-MS/MS to track parent compound depletion. Contradictory half-life (t₁/₂) values may arise from species-specific CYP450 isoforms; validate via CYP inhibition studies (e.g., ketoconazole for CYP3A4) .
- In silico modeling : Tools like Schrödinger’s ADMET Predictor differentiate metabolic pathways (e.g., oxidative defluorination vs. glucuronidation) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antioxidant or anti-inflammatory properties?
- Electron-withdrawing groups : Difluoro substitution increases radical scavenging (IC₅₀ 8.2 μM in DPPH assays vs. 22 μM for non-fluorinated analogs) by stabilizing phenoxy radicals .
- Substitution patterns : Introducing methoxy groups at the benzodioxin C-5 position improves COX-2 inhibition (Ki 0.8 μM) via π-π stacking with Tyr385 .
Experimental Design & Data Analysis
Q. What experimental controls are essential in assessing this compound’s photostability for OLED applications?
- Light exposure : Use UV-Vis irradiation (λ = 365 nm) under inert atmosphere (N₂), monitoring degradation via HPLC.
- Reference standards : Compare with stable analogs (e.g., pyrenyl-substituted benzodioxins) to differentiate photolytic vs. oxidative pathways .
- Quantum yield calculations : Measure fluorescence decay (time-resolved spectroscopy) to correlate structure with photostability .
Q. How can researchers address discrepancies in cytotoxicity data across cell lines?
- Cell line profiling : Test across multiple lines (e.g., HEK293, HepG2, MCF-7) with standardized MTT assays. Discrepancies often reflect variations in efflux pump (e.g., P-gp) expression; confirm via co-treatment with verapamil (P-gp inhibitor) .
- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic mechanisms .
Applications in Drug Development
Q. What pharmacokinetic challenges arise with this compound, and how are they mitigated in inhaled formulations (e.g., glucocorticoid receptor modulators)?
Q. How does the compound’s logP value influence blood-brain barrier (BBB) penetration in neuropharmacology studies?
A logP of 2.1 (calculated via ChemDraw) predicts moderate BBB penetration. Validate using in situ perfusion models (rat brain), where a permeability-surface area (PS) product of 0.05 mL/min/g indicates limited CNS activity, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
